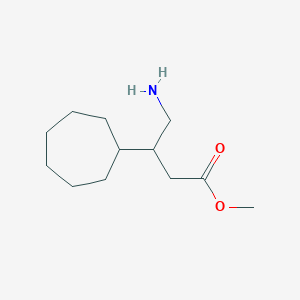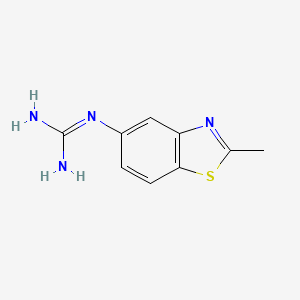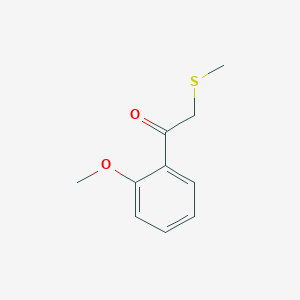![molecular formula C8H6INO B13646488 7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
7-Iodo-3-methylbenzo[d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-3-methylbenzo[d]isoxazole is a chemical compound belonging to the class of benzoisoxazoles. It is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 3rd position on the benzo[d]isoxazole ring.
Métodos De Preparación
The synthesis of 7-Iodo-3-methylbenzo[d]isoxazole typically involves several steps. One common method includes the Suzuki coupling reaction. In this process, the 7-iodobenzo[d]isoxazole-3-amine precursor is reacted with the required boronic acid using palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and sodium carbonate in 1,4-dioxane. The reaction is carried out in a sealed tube and heated in a microwave at 130°C . This method is efficient and yields the desired product with high purity.
Análisis De Reacciones Químicas
7-Iodo-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Metalation Reactions: The compound can participate in metalation reactions, where it reacts with metals like lithium, leading to ring cleavage and the formation of various products.
Aplicaciones Científicas De Investigación
7-Iodo-3-methylbenzo[d]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as supramolecular entities.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 7-Iodo-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets. For instance, its derivatives have been studied as inhibitors of bromodomains, which are involved in the regulation of gene expression through acetylation of histones . The compound binds to the active site of the target protein, thereby inhibiting its function and affecting the associated biological pathways.
Comparación Con Compuestos Similares
7-Iodo-3-methylbenzo[d]isoxazole can be compared with other benzoisoxazole derivatives, such as:
3-Amino-benzo[d]isoxazole: Known for its tyrosine kinase inhibitory activity.
5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole: Used in the synthesis of novel ADAM inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H6INO |
|---|---|
Peso molecular |
259.04 g/mol |
Nombre IUPAC |
7-iodo-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 |
Clave InChI |
XDPNJSWIBUIZJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)






![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
